Diethatyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

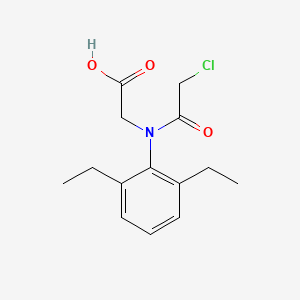

2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-3-10-6-5-7-11(4-2)14(10)16(9-13(18)19)12(17)8-15/h5-7H,3-4,8-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISERORSDFSDMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(CC(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192018 | |

| Record name | N-(Chloroacetyl)-N-(2,6-diethylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38725-95-0 | |

| Record name | Diethatyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38725-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethatyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038725950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Chloroacetyl)-N-(2,6-diethylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHATYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL34LTZ963 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Academic Context of Diethatyl Research

Early Academic Investigations and Introduction of Diethatyl as an Agrochemical

The herbicidal activity of this compound ethyl was first reported in 1972 by S. K. Lehman. scribd.com This marked the beginning of academic and industrial interest in the compound. Subsequently, this compound ethyl was introduced as a herbicide by Hercules Inc. Agrochemicals. scribd.comtandfonline.com Its commercialization under trade names like Antor further solidified its presence in the agrochemical market during this period. tandfonline.comucanr.edu Early research likely focused on establishing its efficacy against target weed species and determining optimal application methods, characteristic of the prevailing research paradigms for new agrochemicals at the time.

Evolution of Research Paradigms for Chloroacetanilide Herbicides: this compound as a Case Study

This compound ethyl belongs to the chloroacetanilide class of herbicides. scribd.com Research into this class has evolved significantly over time, with this compound serving as a case study in understanding their mechanisms of action and environmental interactions. Chloroacetanilide herbicides are known to inhibit cell division by blocking protein synthesis, specifically interfering with the synthesis of very long-chain fatty acids. scribd.comherts.ac.uk This biochemical mode of action became a key area of investigation for this compound and its related compounds.

Studies on the metabolism and transformation of chloroacetanilides, including this compound, have revealed various pathways. For instance, N-dealkylation has been observed in the herbicide this compound, as well as in other chloroacetanilides like alachlor (B1666766) and butachlor. asm.org This research into metabolic processes is crucial for understanding how these compounds are processed by plants, microorganisms, and in the environment.

Shifts in Research Focus: From Application Efficacy to Environmental Persistence

Over time, the academic and regulatory focus for agrochemicals shifted significantly from solely assessing application efficacy to comprehensively evaluating their environmental fate and potential impact. csic.esusgs.gov Research on this compound ethyl exemplifies this shift. Studies began to delve into its behavior in soil and water systems.

Investigations have characterized this compound ethyl as moderately soluble in water with low volatility. herts.ac.ukwppdb.com Its persistence in soil systems can be moderate, depending on local conditions. herts.ac.ukwppdb.com Detailed research has explored the interactions of this compound ethyl with soil components, such as clay minerals. Studies on the sorption and catalytic hydrolysis of this compound ethyl on homoionic montmorillonite (B579905) clays (B1170129) (Na-, K-, Ca-, and Mg-saturated) in aqueous media have shown that sorption can precede and potentially cause hydrolysis. usda.gov Analysis suggests probable bonding at the carboxyl and amide carbonyl groups of the herbicide. usda.gov Hydrolysis was shown to occur via nucleophilic substitution at the carboxyl carbon, leading to the cleavage of the ester bond and the formation of this compound and its dechlorinated derivative, as well as at the amide carbon, yielding an ethyl ester derivative and its acid. usda.gov

Synthetic Methodologies and Pathways of Diethatyl and Its Analogues

Established Synthetic Routes for Diethatyl Production

The production of this compound-ethyl, chemically known as N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester, typically involves a multi-step chemical synthesis process. While specific industrial manufacturing processes are often proprietary, the key transformations can be inferred from the general synthesis of chloroacetamide herbicides and related N-aryl amino acid derivatives.

A common and established method for the synthesis of chloroacetamides involves the acylation of a secondary amine with chloroacetyl chloride. ijpsr.info In the case of this compound, the synthesis would logically proceed through two main steps:

Synthesis of the intermediate N-(2,6-diethylphenyl)glycine ethyl ester: This intermediate is synthesized by the reaction of 2,6-diethylaniline (B152787) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

N-chloroacetylation: The resulting N-(2,6-diethylphenyl)glycine ethyl ester is then acylated with chloroacetyl chloride. This step introduces the reactive N-chloroacetyl group, which is characteristic of the chloroacetamide class of herbicides and is crucial for their biological activity. This reaction is generally performed in an inert solvent and may require a base to scavenge the hydrochloric acid byproduct.

Step 1: Synthesis of N-(2,6-diethylphenyl)glycine ethyl ester

2,6-diethylaniline + Ethyl chloroacetate → N-(2,6-diethylphenyl)glycine ethyl ester + HCl

Step 2: N-chloroacetylationN-(2,6-diethylphenyl)glycine ethyl ester + Chloroacetyl chloride → this compound-ethyl + HCl

This synthetic approach is adaptable for the production of various analogues by modifying the starting aniline (B41778) and the ester group.

Biosynthetic Considerations and Potential Engineering Pathways

While this compound is produced synthetically, there is growing interest in exploring biosynthetic routes for the production of agrochemicals. This interest is driven by the potential for more sustainable and environmentally friendly manufacturing processes.

Theoretical Frameworks for Engineered Biosynthesis of Related Molecules

The biosynthesis of complex molecules like this compound is not known to occur naturally. However, theoretical frameworks for the engineered biosynthesis of its core components, particularly N-acyl amino acids, are being actively researched. nih.gov The enzymatic synthesis of N-acyl amino acids typically involves the activation of a carboxylic acid and its subsequent condensation with an amino acid. d-nb.info

Two primary enzymatic strategies for N-acyl amino acid synthesis that could theoretically be adapted are:

ATP-dependent pathways: These pathways utilize acyl-adenylating enzymes that activate a carboxylic acid by forming an acyl-adenylate intermediate, which then reacts with an amino acid. nih.gov

ATP-independent pathways: These pathways often involve hydrolases, such as lipases or aminoacylases, which can catalyze the formation of amide bonds under specific conditions. nih.gov

For a hypothetical biosynthesis of a this compound precursor, one could envision a pathway where a chloroacetic acid-activating enzyme provides the acyl donor, and a specific amino acid synthase or a modified non-ribosomal peptide synthetase (NRPS) domain catalyzes the condensation with an engineered N-(2,6-diethylphenyl)glycine.

Exploration of Mutasynthesis and Combinatorial Biosynthesis for this compound Derivatives

Mutasynthesis and combinatorial biosynthesis are powerful techniques that combine chemical synthesis with microbial fermentation to generate novel analogues of natural products. nih.govuni-duesseldorf.de These approaches could theoretically be applied to produce derivatives of this compound if a microorganism capable of producing a related precursor could be identified or engineered.

Mutasynthesis: This technique involves feeding synthetic analogues of a natural biosynthetic intermediate to a mutant strain of a microorganism that is blocked in the production of the natural intermediate. researchgate.net The microorganism's enzymes then process the synthetic analogue to produce a novel compound. For instance, if a microbe produced a simple N-acyl amino acid, a mutant could be generated, and various synthetic chloroacetylated aromatic amino acid precursors could be supplied to potentially generate novel herbicidal compounds.

Combinatorial Biosynthesis: This approach involves genetically modifying the biosynthetic pathways of microorganisms to create new combinations of enzymatic reactions, leading to the production of novel compounds. nih.gov This could involve introducing genes for chloroacetate metabolism and N-acylation into a host organism that produces a variety of amino acid precursors.

While the direct application of these techniques to this compound has not been reported, they represent promising future avenues for the discovery of new and improved chloroacetamide herbicides.

Derivatization Strategies for Novel Chemical Entities with Agrochemical Relevance

The development of new agrochemicals often relies on the strategic derivatization of existing active ingredients to improve their efficacy, selectivity, and environmental profile.

Structural Modification Approaches for Targeted Interactions

The herbicidal activity of chloroacetamides is linked to their ability to inhibit very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. researchgate.net Structural modifications of the this compound molecule can be designed to enhance its interaction with the target enzyme or to alter its physicochemical properties, such as solubility and soil mobility.

Key areas for structural modification include:

The N-phenyl ring: Altering the substitution pattern on the 2,6-diethylphenyl ring can influence the molecule's steric and electronic properties, potentially affecting its binding to the target site.

The glycine (B1666218) ethyl ester moiety: Modifications to the ester group can impact the compound's uptake, translocation, and metabolism within the plant. For example, replacing the ethyl group with other alkyl or functionalized groups could alter its lipophilicity.

The N-chloroacetyl group: While essential for activity, modifications in this region are less common due to the critical role of the chloroacetyl group in the herbicidal mechanism.

The principles of quantitative structure-activity relationship (QSAR) modeling can be employed to guide the design of new analogues with predicted improvements in activity. unl.edu

Evaluation of Chemically Modified this compound Analogues

The evaluation of newly synthesized this compound analogues is a critical step in the discovery of novel herbicides. This process involves a series of bioassays to determine their herbicidal efficacy and crop selectivity.

Initial screening typically involves testing the compounds against a panel of representative weed and crop species in greenhouse or laboratory settings. mdpi.com Compounds that show promising activity are then subjected to more rigorous testing to determine their dose-response relationships, spectrum of weed control, and potential for crop injury.

The evaluation process also includes studying the compound's mode of action to confirm that it targets the intended biochemical pathway. Furthermore, the environmental fate and toxicological profile of promising analogues must be thoroughly assessed to ensure they meet regulatory standards for safety. The goal is to identify derivatives with superior performance compared to the parent compound, this compound.

Environmental Fate and Transport Dynamics of Diethatyl

Sorption Mechanisms and Interactions with Geochemical Matrices

The interaction of Diethatyl with soil and sediment components is a critical factor in determining its environmental distribution. Sorption processes, which control the partitioning of the compound between solid and aqueous phases, are heavily influenced by the geochemical properties of the surrounding matrix.

Adsorption on Clay Minerals: Cation Exchange and Surface Acidity Influences

The adsorption of this compound-ethyl, an ester of this compound, onto clay minerals is significantly affected by the type of exchangeable cations present on the clay surface. nih.govacs.orgusda.gov Studies conducted on homoionic montmorillonite (B579905) clays (B1170129), which are clays saturated with a single type of cation, demonstrate a clear relationship between the cation and the extent of sorption. nih.govacs.orgusda.gov The Freundlich sorption coefficient (Kf), a measure of adsorption capacity, was found to follow the order of Na+ ≈ K+ > Mg2+ ≈ Ca2+. nih.govacs.orgusda.gov This indicates that clays saturated with monovalent cations like sodium and potassium exhibit a higher capacity for this compound-ethyl adsorption compared to those saturated with divalent cations like magnesium and calcium. nih.govacs.orgusda.gov

The high surface loads and cation exchange capacity (CEC) of clay minerals are primary drivers of their adsorption properties. jwent.net The negative charges that develop on clay surfaces, often due to isomorphic substitution within their crystal lattice, are balanced by these exchangeable cations. jwent.net The nature of these cations can influence the interlayer pH of the clays, which in turn affects the herbicide's behavior at the surface. usda.gov The process of this compound-ethyl hydrolysis in clay suspensions appears to be linked to the interlayer pH rather than the external pH of the bulk solution, suggesting that the herbicide is first sorbed onto the clay surfaces where it then undergoes further reaction. usda.gov

Table 1: Relative Sorption of this compound-ethyl on Homoionic Montmorillonite Clays

Spectroscopic Investigations of Surface Sorption Phenomena (e.g., FT-IR Analysis of Adsorbed Herbicide)

Spectroscopic techniques provide molecular-level insights into the mechanisms of herbicide adsorption on mineral surfaces. Fourier Transform Infrared (FT-IR) spectroscopy has been utilized to investigate the interaction between this compound-ethyl and clay surfaces. nih.govacs.orgusda.gov Analysis of the FT-IR spectra of the adsorbed herbicide reveals that the bonding likely occurs at the carboxyl and amide carbonyl groups of the this compound-ethyl molecule. nih.govacs.orgusda.gov

FT-IR spectroscopy measures the vibrations of molecular bonds. When a molecule like this compound-ethyl adsorbs onto a surface, changes in these vibrations can be detected, indicating which parts of the molecule are interacting with the surface. scispace.com The observed perturbations in the vibrational modes of the carboxyl (C=O) and amide (C=O) groups suggest that these functional groups are the primary sites of interaction with the montmorillonite clay. nih.govacs.orgusda.gov This information is crucial for understanding the orientation and binding strength of the herbicide on the mineral surface.

Influence of Soil Organic Matter and Sediment Composition on Sorption Kinetics

The kinetics of this compound sorption are also heavily dependent on the composition of the soil or sediment, particularly the content of soil organic matter (SOM). In soils rich in organic matter, the primary sorption mechanism for nonionic organic compounds is often partitioning into the SOM. usda.gov This process involves the compound moving from the aqueous phase into the three-dimensional, lipophilic matrix of the organic matter.

Conversely, in soils with low organic matter content, adsorption onto mineral surfaces, as described in the preceding sections, becomes the more dominant process. usda.gov The rate of sorption can be described as a multi-stage process, often involving an initial, rapid adsorption phase followed by a much slower, long-term phase. mdpi.com The kinetics are influenced by factors such as the hydrophobicity of the compound and the particle size of the sorbent. mit.eduosti.gov The presence of dissolved organic matter can also affect sorption by competing for sorption sites on mineral surfaces, which can block the sites and lead to weaker binding of the pesticide. mdpi.com

Degradation Pathways in Environmental Compartments

This compound can be transformed in the environment through various abiotic and biotic processes. This section focuses on abiotic transformation pathways, specifically hydrolysis and photodecomposition.

Abiotic Transformation Processes: Hydrolysis and Photodecomposition

Clay mineral surfaces can act as catalysts, accelerating the hydrolysis of adsorbed pesticides like this compound-ethyl. nih.govacs.orgusda.gov Research has shown a direct link between the sorption of this compound-ethyl on homoionic clays and its subsequent hydrolysis. The rate of hydrolysis follows the same order as the sorption coefficients (Na+ ≈ K+ > Mg2+ ≈ Ca2+), which strongly indicates that the hydrolysis reaction is catalyzed by the clay surface after the herbicide has been adsorbed. nih.govacs.orgusda.gov The higher concentration of hydroxide (B78521) ions (OH-) in the interlayer space of Na+- and K+-clays is thought to accelerate the hydrolysis process. usda.gov

The breakdown of this compound-ethyl on these surfaces proceeds through two primary pathways involving nucleophilic substitution:

Route A: A nucleophilic attack occurs at the carboxyl carbon, leading to the cleavage of the ester bond. This displaces the -OC2H5 group and results in the formation of this compound and its dechlorinated derivative. nih.govacs.orgusda.gov

Route B: This pathway involves a nucleophilic attack at the carbon of the amide carbonyl group. This results in the displacement of the entire chloroacetyl group, yielding an ethyl ester derivative and its corresponding acid. nih.govacs.orgusda.gov

These identified pathways confirm that the sorption of this compound-ethyl onto clay surfaces is a critical step that facilitates its chemical degradation in the soil environment. nih.govacs.org

Table 2: Hydrolysis Pathways and Products of this compound-ethyl on Clay Surfaces

Biotic Transformation Processes: Microbial and Enzymatic Degradation

The breakdown of this compound in the environment is significantly driven by biotic processes, where microorganisms and their enzymes play a crucial role in transforming the herbicide into various metabolites. This biological degradation is a key factor in determining the persistence and ultimate fate of this compound in different ecosystems.

While specific studies pinpointing microbial strains that degrade this compound are limited, research on the broader class of chloroacetanilide herbicides, to which this compound belongs, provides significant insights. A variety of bacteria and fungi have been identified as capable of degrading these structurally similar herbicides.

Bacterial Degradation: Several bacterial genera have demonstrated the ability to degrade chloroacetanilide herbicides. These include:

Pseudomonas : Species such as Pseudomonas oleovorans are known to break down acetochlor (B104951), a related chloroacetanilide.

Klebsiella : Klebsiella variicola has also been identified as an acetochlor-degrading bacterium.

Bacillus : Strains like Bacillus subtilis and Bacillus sphaericus have shown capabilities in degrading these types of herbicides into non-toxic forms.

Sphingomonads : Sphingobium quisquiliarum can degrade several chloroacetanilide herbicides, including alachlor (B1666766), acetochlor, and butachlor.

Cupidesulfovibrio : This sulfate-reducing bacterium has been shown to degrade acetochlor through a novel anaerobic pathway.

A synthetic microbial consortium, designated SMC1, comprising Serratia ureilytica AS1, Enterobacter cloacae FP2, and Pseudomonas putida G3, has been effectively used for the bioremediation of butachlor, another chloroacetanilide herbicide.

Fungal Degradation: Fungi also play a significant role in the degradation of compounds structurally related to this compound. Several fungal genera have been identified for their degradative capabilities towards various pollutants, including herbicides:

Aspergillus : Species like Aspergillus flavus have been shown to mineralize dibutyl phthalate (B1215562), a compound with ester linkages also found in this compound.

Fusarium : Fusarium culmorum is capable of breaking down dibutyl phthalate.

Pleurotus : Pleurotus ostreatus has demonstrated the ability to mineralize dibutyl phthalate.

Polyporus : White rot fungus, such as Polyporus brumalis, can completely degrade dibutyl phthalate.

Penicillium : Penicillium brefeldianum has been used in the degradation of diethyl phthalate.

These microbial populations, found in soil and aquatic environments, are crucial for the natural attenuation of this compound and other chloroacetanilide herbicides.

The microbial degradation of this compound and related chloroacetanilide herbicides proceeds through several enzymatic pathways, leading to the formation of various metabolites. The primary mechanisms involved are dechlorination, hydroxylation, N-dealkylation, and C-dealkylation.

A key initial step in the degradation of many chloroacetanilide herbicides is the cleavage of the ester linkage by esterase enzymes, which are produced by a wide range of microorganisms. This hydrolysis is a critical detoxification step. For example, in the degradation of diethyl phthalate (DEP), a compound with a similar ester structure, the process involves the hydrolysis of the diethyl chains to produce monoethyl phthalate (MEP) and subsequently phthalic acid (PA).

Following the initial enzymatic reactions, a series of further transformations occur. The proposed bacterial catabolic pathway for chloroacetanilide herbicides often involves:

Dechlorination: The removal of the chlorine atom is a crucial step in reducing the toxicity of the compound.

Hydroxylation: The addition of a hydroxyl group to the molecule.

N-dealkylation and C-dealkylation: The removal of alkyl groups from the nitrogen atom and other parts of the molecule.

For instance, the degradation of acetochlor can lead to the formation of metabolites such as 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA), N-(2-methyl-6-ethylphenyl)-acetamide (MEPA), N-2-ethylphenyl acetamide, and 2-ethyl-N-carboxyl aniline (B41778). In anaerobic conditions, acetochlor can form acetochlor-thioalcohol and dis-S-acetochlor, which are further microbially degraded to produce acetochlor ethanesulfonic acid, 2-methyl-6-ethylaniline, and 2-ethylaniline.

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify these intermediate metabolites, helping to elucidate the complex degradation pathways. The study of these metabolites is essential for understanding the complete environmental fate of this compound.

Table 2: Microbial Genera Involved in the Degradation of Chloroacetanilide Herbicides and Related Compounds

| Microbial Type | Genus | Example Species/Strain | Degraded Compound(s) |

| Bacteria | Pseudomonas | P. oleovorans, P. putida G3 | Acetochlor, Butachlor |

| Bacteria | Klebsiella | K. variicola | Acetochlor |

| Bacteria | Bacillus | B. subtilis, B. sphaericus | Chloroacetanilides |

| Bacteria | Sphingobium | S. quisquiliarum DC-2 | Alachlor, Acetochlor, Butachlor |

| Bacteria | Cupidesulfovibrio | Strain SRB-5 | Acetochlor (anaerobic) |

| Bacteria | Serratia | S. ureilytica AS1 | Butachlor |

| Bacteria | Enterobacter | E. cloacae FP2 | Butachlor |

| Fungi | Aspergillus | A. flavus | Dibutyl phthalate |

| Fungi | Fusarium | F. culmorum | Dibutyl phthalate |

| Fungi | Pleurotus | P. ostreatus | Dibutyl phthalate |

| Fungi | Polyporus | P. brumalis | Dibutyl phthalate |

| Fungi | Penicillium | P. brefeldianum | Diethyl phthalate |

Degradation Kinetics and Environmental Half-lives in Diverse Ecosystems

The persistence of this compound in the environment is determined by its degradation kinetics, often expressed in terms of its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This rate is highly variable and depends on the specific environmental conditions of the ecosystem.

The degradation of chloroacetanilide herbicides, including this compound, in soil and aquatic environments often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. However, the degradation patterns can be complex, sometimes showing an initial fast degradation phase followed by a slower phase.

In soil, the half-life of chloroacetanilide herbicides is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. For the related herbicide S-metolachlor, observed half-life values in soil have ranged from 37 to 57 days. Another related compound, aclonifen, has shown a wide range of persistence, with reported half-lives from 13 to as long as 990 days, illustrating the significant impact of environmental variables.

In aquatic systems, the degradation of this compound is influenced by processes such as photolysis, hydrolysis, and microbial degradation. Chloroacetanilide herbicides are known for their persistence in water. Studies on alachlor, for example, have shown that while it can be degraded by advanced oxidation processes, its degradation products can also be persistent. The dissipation half-lives of micropollutants in sediment-water systems can be highly variable, ranging from a few days to over two years, depending on the compound and the microbial community present.

It is important to note that the degradation of the parent compound does not always mean complete mineralization to harmless substances like carbon dioxide and water. Often, degradation leads to the formation of intermediate metabolites, such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA) derivatives for many chloroacetanilide herbicides. These degradation products can be more persistent and mobile than the parent compound, leading to their detection in surface and groundwater long after the parent herbicide is no longer present.

Table 3: Reported Half-lives of Structurally Similar Chloroacetanilide Herbicides in Soil

| Herbicide | Soil Type | Half-life (DT50) in days | Reference Context |

| S-metolachlor | Haplic Fluvisol | 57 | Laboratory study on herbicide degradation in different agricultural soils. |

| S-metolachlor | Arenic Regozem | 37 | Laboratory study on herbicide degradation in different agricultural soils. |

| Aclonifen | Sandy Clay Loam | 40.3 - 49.1 | Laboratory study under varying temperature and moisture conditions. |

| Dimethenamid-p | Not Specified | Moderate Persistence | General literature on chloroacetamide herbicides. |

Transport and Distribution within Hydrologic and Terrestrial Systems

The movement and distribution of this compound within the environment are governed by its physical and chemical properties, as well as the characteristics of the surrounding soil and water systems. Understanding these transport dynamics is crucial for predicting its potential to contaminate non-target areas, including groundwater and surface water bodies.

Leaching and Runoff Potentials in Agricultural Watersheds

Leaching Potential:

Leaching is the process by which a chemical moves downward through the soil profile with percolating water. The potential for a pesticide like this compound to leach into groundwater is influenced by several factors:

Pesticide Properties: High water solubility and low adsorption to soil particles increase leaching potential. Chloroacetanilide herbicides are known for their water solubility.

Soil Characteristics: Soils with low organic matter content and coarse texture (e.g., sandy soils) allow for greater water movement and have fewer binding sites for pesticides, thus increasing the risk of leaching. Conversely, soils with high organic matter and clay content tend to adsorb pesticides more strongly, reducing their mobility.

Site Conditions: High rainfall or irrigation on saturated soils can significantly increase the downward movement of pesticides. The depth to groundwater is also a critical factor.

The leachability of chloroacetamide herbicides is generally considered to be low to moderate. Models such as the Groundwater Ubiquity Score (GUS) can be used to estimate the leaching potential of pesticides.

Runoff Potential:

Runoff is the movement of water over the soil surface, carrying dissolved or soil-adsorbed pesticides into nearby surface water bodies like streams, rivers, and lakes. The risk of this compound runoff is heightened under the following conditions:

Timing and Intensity of Rainfall: Heavy rainfall shortly after pesticide application can lead to significant runoff.

Topography: Sloping fields are more prone to runoff than flat areas.

Soil Type: Soils with low infiltration rates, such as compacted or fine-textured clay soils, promote surface runoff.

Agricultural Practices: Conservation tillage practices that leave crop residue on the soil surface can help reduce runoff and erosion, thereby minimizing pesticide transport.

Pesticides from agricultural watersheds are a major source of contamination for surface waters. The presence of chloroacetanilide herbicides and their degradation products in streams and rivers is well-documented, particularly in agricultural regions, indicating that runoff is a significant transport pathway.

Table 4: Factors Influencing Leaching and Runoff Potential of this compound

| Factor | High Leaching Potential | High Runoff Potential |

| Pesticide Properties | High water solubility, Low soil adsorption (Koc) | Can be high for both dissolved and adsorbed fractions |

| Soil Characteristics | Sandy texture, Low organic matter | Clayey texture, Low infiltration rate, Compacted soil |

| Topography | Generally less of a direct factor | Steep slopes |

| Climate/Irrigation | High rainfall/irrigation, Saturated soil conditions | High intensity rainfall, especially shortly after application |

Occurrence and Concentrations in Surface Water and Groundwater Systems

This compound-ethyl is an obsolete chloroacetanilide herbicide. wppdb.comherts.ac.uk Due to its discontinued (B1498344) use, current monitoring data on its occurrence and concentrations in surface and groundwater systems is scarce in readily available scientific literature. However, its environmental behavior can be inferred from its physicochemical properties.

This compound-ethyl is reported to be moderately soluble in water. wppdb.comherts.ac.uk This moderate solubility suggests a potential for mobilization from soil into water systems through runoff and leaching. Chemicals with moderate water solubility can be transported from agricultural application areas into nearby surface water bodies, such as rivers and lakes, particularly after rainfall events. Furthermore, this property indicates a possibility of leaching through the soil profile and reaching groundwater, although this would also be dependent on soil type, organic matter content, and the rate of degradation. iatp.org

Despite its potential for entering aquatic systems, the lack of recent and comprehensive monitoring studies makes it difficult to ascertain the actual concentrations of this compound-ethyl in surface and groundwater today. Its classification as an obsolete herbicide suggests that any residual concentrations would likely be low and diminishing over time due to natural attenuation processes such as degradation. wppdb.comherts.ac.uk

Interactive Data Table: Physicochemical Properties of this compound-ethyl

| Property | Value | Implication for Water Transport |

| Water Solubility | Moderate | Potential for runoff and leaching into surface and groundwater. |

| Volatility | Low | Limited transport from water surfaces to the atmosphere. |

| Persistence in Soil | Moderately persistent (variable) | Longer presence in soil increases the window for potential transport into water systems. |

Note: Specific numerical values for these properties are not consistently available in the cited literature.

Volatilization and Atmospheric Transport Considerations in Environmental Cycling

Volatilization is a major pathway for the dissipation of many pesticides from treated fields, leading to their widespread atmospheric distribution. researchgate.net However, for compounds with low volatility like this compound-ethyl, this pathway is considered to be of minor importance. wppdb.comherts.ac.uk Consequently, long-range atmospheric transport of this compound-ethyl is not expected to be a significant environmental fate process.

The limited potential for volatilization means that this compound-ethyl is more likely to remain in the soil and water compartments of the environment, where it will be subject to other fate processes such as degradation and sorption. The environmental cycling of this compound-ethyl is therefore expected to be predominantly localized to the areas where it was historically applied, with limited dispersal via the atmosphere.

Biological and Ecological Interactions: Mode of Action and Environmental Impact

Metabolic Pathways in Organisms Exposed to Diethatyl

Metabolism in living organisms involves a series of interconnected chemical reactions that sustain life, providing energy and building blocks for cellular functions. nih.gov These processes are broadly categorized into anabolism (synthesis of complex molecules) and catabolism (breakdown of complex molecules). nih.gov Organisms exposed to xenobiotics, such as this compound, engage metabolic pathways to process these foreign compounds. Biotransformation, the metabolic conversion of chemicals, often results in more water-soluble compounds that are easier to eliminate. mhmedical.com

Comparative Analysis of Metabolic Responses in Exposed Biota

Anabolic and Catabolic Responses to Xenobiotic Stress in Biological Systems

Exposure to xenobiotics can induce stress responses in biological systems, influencing both anabolic and catabolic processes. Metabolism involves a balance between anabolism, which builds molecules and requires energy, and catabolism, which breaks down molecules and releases energy. nih.govwikipedia.orglumenlearning.com Stress, including that caused by chemical exposure, can shift this balance. nih.govturkjsurg.com For instance, trauma and stress responses in organisms are characterized by changes in hormone levels that favor catabolism, leading to the breakdown of tissues for energy and other resources. nih.govturkjsurg.com Conversely, anabolic processes are crucial for growth, repair, and synthesizing new molecules. lumenlearning.com The body's response to xenobiotic stress involves metabolic adjustments aimed at detoxification and elimination, which can involve both catabolic breakdown of the xenobiotic and anabolic processes to synthesize detoxification enzymes or repair cellular damage. mhmedical.comlibretexts.org The Keap1-Nrf2 pathway, for example, plays a central role in protecting cells against oxidative and xenobiotic stresses by activating the transcription of cytoprotective genes, which can influence metabolic pathways. frontiersin.org While direct details on how this compound specifically alters the balance between anabolism and catabolism were not found, the general principles of xenobiotic stress responses suggest that exposure would likely trigger metabolic adjustments impacting both processes as the organism attempts to process and mitigate the effects of the compound.

Enzymatic Systems Involved in this compound Biotransformation and Detoxification

Biotransformation of xenobiotics, including detoxification, is primarily carried out by enzymatic systems within organisms. mhmedical.comlibretexts.org These enzymes catalyze reactions that convert chemicals into more water-soluble forms, facilitating their excretion. mhmedical.com Biotransformation typically involves two phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) that introduce or expose functional groups, and Phase II reactions (e.g., conjugation with molecules like glucuronic acid or glutathione) that attach larger, polar molecules to the modified xenobiotic or its Phase I metabolites. mhmedical.comlibretexts.org Enzymes involved in Phase I reactions often include cytochrome P450 enzymes, while Phase II reactions are catalyzed by various transferases. nih.govtoxmsdt.comnih.gov These enzymatic systems exhibit broad substrate specificities, allowing them to process a wide range of foreign compounds. mhmedical.com The efficiency and specific pathways of biotransformation can vary depending on the organism, the dose of the xenobiotic, and genetic factors. toxmsdt.com While specific enzymes responsible for this compound biotransformation were not detailed in the provided search results, as a chloroacetanilide herbicide, it is likely processed through enzymatic pathways similar to those known for other xenobiotics, potentially involving cytochrome P450-mediated reactions and conjugation processes that aim to increase its water solubility and facilitate elimination.

Advanced Analytical Methodologies for Diethatyl Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Diethatyl-ethyl from complex matrices before detection and quantification. Both gas chromatography (GC) and liquid chromatography (LC) are widely utilized, often coupled with sensitive detectors.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), has been used for the analysis of this compound-ethyl. One study employed an HP 1090 HPLC system equipped with an autoinjection system and a diode-array detector (DAD) for the quantification of this compound-ethyl concentration in clay suspensions. usda.gov The chromatographic separation was achieved using a reverse-phase C18 column (250 mm × 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile-water (80:20, v/v) acidified to pH 3 with phosphoric acid, at a flow rate of 1 mL/min. usda.gov Under these conditions, the retention time for this compound-ethyl was observed at 5.8 minutes, with detection performed at a wavelength of 230 nm. usda.gov External calibration was used for quantification in this application. usda.gov

Gas chromatography is also a suitable technique for the analysis of volatile or semi-volatile and heat-stable compounds, including certain pesticides like this compound-ethyl. uoguelph.cauoguelph.cachemetrix.co.za GC methods are used for both targeted analysis of known compounds and non-targeted screening. uoguelph.cauoguelph.ca

Advanced Detector Technologies for Enhanced Sensitivity and Specificity

The coupling of chromatographic techniques with advanced detectors significantly enhances the sensitivity and specificity of this compound-ethyl analysis. Diode-array detectors (DAD) are used in HPLC to provide spectroscopic information across a range of wavelengths, aiding in peak identification and purity assessment, as seen in the HPLC method described for this compound-ethyl in clay suspensions. usda.gov

For even greater sensitivity and selectivity, mass spectrometry (MS) detectors are commonly coupled with both GC and LC systems, as discussed in the following section.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry provides powerful capabilities for identifying and quantifying compounds based on their mass-to-charge ratio and fragmentation patterns. This is particularly valuable for structural elucidation and trace analysis of this compound-ethyl and its potential transformation products in complex environmental and biological matrices.

GC-MS and LC-MS Approaches in Environmental and Biological Matrices

GC-MS is a widely accepted technique for multi-pesticide residue analysis and offers high sensitivity, selectivity, and quantitative accuracy for volatile and semi-volatile compounds. chemetrix.co.zanih.gov this compound-ethyl has been included as a target analyte in multi-residue methods utilizing GC-MS/MS for the analysis of pesticides in matrices such as fruits, vegetables, and herbal medicines. nih.govnih.gov

LC-MS is suitable for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC. chemetrix.co.za The development of improved interfaces has increased the popularity of LC-MS for pesticide analysis in food safety. chemetrix.co.za LC-MS/MS methods have been developed for the simultaneous analysis of numerous pesticides, including this compound-ethyl, in biological matrices such as edible insects (mealworms) and environmental samples like surface water. mdpi.comnih.govrsc.org Biological matrices, such as plasma, urine, serum, and tissues, present complex mixtures requiring effective extraction and sensitive detection methods like LC-MS for accurate quantification of analytes. resolvemass.cawisdomlib.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) significantly enhances the analytical capabilities by providing increased selectivity and sensitivity through the fragmentation of selected ions. This technique is crucial for confirming the identity of analytes and is particularly useful for the identification of metabolites and transformation products of this compound-ethyl in environmental and biological samples. nih.govmdpi.comnih.govmdpi.comnih.gov

In GC-MS/MS analysis of this compound-ethyl, specific Multiple Reaction Monitoring (MRM) transitions are used for quantification and qualification. For example, in one method for pesticide residue analysis, this compound-ethyl has a retention time of 16.463 minutes, and MRM transitions such as 188 > 160, 188 > 131, and 188 > 130 with specified collision energies are used for its detection and quantification. nih.gov Another GC-MS/MS method lists MRM transitions for this compound-ethyl including 101.9 > 100.8, 103.5 > 95.2, and 93.2 > 98.8. nih.gov

LC-MS/MS methods also utilize MRM for the sensitive and selective detection of this compound-ethyl. In a method for analyzing pesticides in mealworms, LC-MS/MS parameters for this compound-ethyl include specific transitions and associated parameters such as retention time (9.8 minutes), declustering potential (107.5 V), and collision energies (9.8 V for quantifier ion 107.5 > 97.8, and 7.2 V for qualifier ion 107.5 > 7.2). mdpi.comnih.gov

The use of MS/MS allows for the development of highly selective and sensitive methods for routine monitoring of pesticide residues. nih.govnih.gov The ability to monitor specific fragmentation pathways helps to minimize interference from matrix components, leading to more accurate quantification.

Here is a table summarizing some analytical parameters for this compound-ethyl from the research findings:

| Method | Matrix | Retention Time (min) | MRM Transitions (Quantitative Ion > Qualitative Ions) | Collision Energy (eV) (Quantitative Ion, Qualitative Ions) | Source |

| HPLC-DAD | Clay suspensions | 5.8 | N/A | N/A | usda.gov |

| GC-MS/MS | Fruits and Vegetables | 16.463 | 188 > 160, 188 > 131, 188 > 130 | 9, 21, 33 | nih.gov |

| GC-MS/MS | Herbal medicines | N/A | 101.9 > 100.8, 103.5 > 95.2, 93.2 > 98.8 | N/A | nih.gov |

| LC-MS/MS | Mealworms | 9.8 | 107.5 > 97.8, 107.5 > 7.2 | 9.8, 7.2 | mdpi.comnih.gov |

Note: N/A indicates that the specific information was not available in the provided search snippet for that method.

Detailed research findings using these techniques include studies on the sorption and hydrolysis of this compound-ethyl on clays (B1170129), where HPLC was used to monitor the concentration of the herbicide. usda.gov Multi-residue methods employing GC-MS/MS and LC-MS/MS have demonstrated the ability to detect and quantify this compound-ethyl at trace levels in various food and biological matrices, with reported recoveries and limits of quantification meeting specific regulatory criteria. nih.govnih.govmdpi.comnih.gov For instance, a GC-MS/MS method for pesticide residues in herbal medicines reported limits of quantitation within 0.002–0.05 mg/kg for target pesticides, with a significant percentage showing recoveries between 70% and 120%. nih.gov

Spectroscopic and Other Advanced Analytical Approaches

Beyond chromatography and mass spectrometry, other analytical techniques can provide complementary information about this compound-ethyl. Fourier Transform Infrared (FT-IR) spectroscopy, for example, has been used to investigate the sorption mechanisms of this compound-ethyl on homoionic clays. usda.govnih.gov Analysis of FT-IR spectra of this compound-ethyl sorbed on clay suggested probable bonding at the carboxyl and amide carbonyl groups of the herbicide. usda.govnih.gov Differential spectra obtained by subtracting the spectra of untreated films from those treated with herbicide-clay complexes provided insights into the interactions occurring during sorption. usda.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Sorption Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for investigating the sorption mechanisms of organic compounds, including herbicides like this compound-ethyl, on solid surfaces such as clay minerals. Studies utilizing FT-IR spectroscopy have provided evidence regarding the nature of the interactions between this compound-ethyl and clay surfaces. Analysis of FT-IR spectra of this compound-ethyl sorbed on clay has suggested probable bonding occurring at the carboxyl and amide carbonyl functional groups of the herbicide. acs.orgusda.gov114.55.40nih.gov Observed shifts in the vibration bands corresponding to these groups indicate their involvement in interactions with the clay surfaces. usda.gov For instance, the vibration band of the carboxyl group shifted from 1755 to 1720 cm⁻¹, while that of the amide carbonyl changed from 1664 to 1639-1643 cm⁻¹ after sorption on clay. usda.gov These spectral changes provide spectroscopic evidence for the formation of bonds or strong interactions between this compound-ethyl and the clay mineral surface. usda.gov Such findings are critical for understanding the environmental mobility and persistence of this compound-ethyl in soils and sediments. usda.gov

Nuclear Magnetic Resonance (NMR) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive confirmation and elucidation of the molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as HSQC and HMBC) are invaluable in assigning signals to specific atoms within a molecule and determining their connectivity. mestrelab.comemerypharma.comlibretexts.orgacdlabs.com While specific published NMR data for this compound were not found in the immediate search results, the principles of NMR spectroscopy are universally applicable for confirming its chemical structure. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum, researchers can deduce the types and relative numbers of hydrogen atoms and their neighboring environments. emerypharma.comacdlabs.com Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. emerypharma.comlibretexts.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide correlations between protons and carbons, allowing for the confirmation of direct bonds and longer-range couplings, respectively. emerypharma.com These correlations are essential for unambiguously confirming the proposed molecular structure of this compound or identifying its transformation products. mestrelab.comemerypharma.comlibretexts.orgmdpi.com

Emerging Technologies: Biosensors and Nanomaterial-Based Detection in Environmental Monitoring

Emerging technologies like biosensors and nanomaterial-based detection systems hold significant potential for the rapid, cost-effective, and in-situ monitoring of environmental pollutants, including herbicides. mdpi.commdpi.comresearchgate.netnih.govnih.gov Biosensors typically integrate a biological recognition element (such as enzymes, antibodies, or DNA) with a transducer that converts the biological response into a measurable signal. mdpi.comresearchgate.net This allows for highly selective detection of target analytes. researchgate.net Nanomaterials, with their unique physical and chemical properties, can enhance the sensitivity and performance of biosensors and other detection platforms. mdpi.com For instance, nanomaterials can be used to immobilize bioreceptors, enhance signal transduction, or serve as sorbent materials for preconcentration. While specific applications of biosensors or nanomaterial-based methods for this compound detection were not detailed in the provided search results, these technologies have been successfully applied to the monitoring of various pesticides and organic pollutants in environmental samples. researchgate.netnih.gov Their advantages, such as portability, speed, and potential for continuous monitoring, make them promising tools for future this compound environmental surveillance, potentially complementing traditional laboratory-based chromatographic techniques. mdpi.comnih.gov

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation and extraction are critical steps in the analysis of this compound residues in complex matrices such as soil, water, and biological samples. These processes aim to isolate and concentrate the analyte of interest while removing interfering substances that could compromise the analytical measurement.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two widely used techniques for the sample preparation of this compound and other pesticides from various matrices. LLE involves the separation of analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comveeprho.comwikipedia.orgdedietrich.com This technique is relatively simple and versatile, suitable for extracting compounds with different polarities. phenomenex.comveeprho.com SPE, on the other hand, utilizes a solid sorbent material to selectively retain or exclude analytes based on their physical and chemical properties and interactions with the stationary phase. organomation.comthermofisher.comsigmaaldrich.com The analyte is then eluted using a suitable solvent. thermofisher.com SPE offers advantages such as reduced solvent consumption and improved cleanup compared to LLE. thermofisher.com Both reversed-phase and normal-phase SPE sorbents can be employed depending on the polarity of this compound and the matrix. organomation.com SPE has been mentioned in the context of pesticide residue analysis and the extraction of compounds including this compound or similar substances from environmental samples. researchgate.netdtic.milgoogleapis.com

Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) for Residue Analysis

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), and Microwave-Assisted Extraction (MAE) are modern extraction techniques that offer significant advantages over traditional methods like Soxhlet extraction, primarily in terms of reduced extraction time and solvent consumption. thermofisher.comthermoscientific.comwikipedia.orguia-initiative.eulcms.czanton-paar.commdpi.comturkjps.org ASE utilizes elevated temperatures and pressures to enhance the solubility and kinetics of analyte extraction from solid and semi-solid matrices. thermofisher.comwikipedia.org This allows for faster and more efficient extraction with smaller volumes of solvent. thermofisher.comlcms.cz MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. anton-paar.commdpi.comturkjps.orgmdpi.com MAE is also known for its efficiency and reduced solvent usage. mdpi.commdpi.com Both ASE and MAE have been successfully applied to the extraction of pesticide residues from various complex matrices, including food products and environmental samples. thermofisher.comthermoscientific.comanton-paar.com These techniques are valuable for high-throughput sample preparation in pesticide residue analysis laboratories. thermoscientific.comuia-initiative.eu

Challenges in Trace Residue Analysis and Mitigation of Matrix Effects

Analyzing this compound at trace residue levels in diverse and complex matrices presents several analytical challenges. These challenges include the low concentrations at which residues may be present, the complexity of the matrix itself (containing numerous interfering compounds), and the potential for matrix effects in instrumental analysis, particularly in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netthermofisher.commdpi.comresearchgate.netchromatographyonline.comchromatographyonline.com Matrix effects can lead to signal suppression or enhancement, affecting the accuracy and reproducibility of the analytical results. researchgate.netchromatographyonline.comchromatographyonline.com

Mitigation strategies for matrix effects and other challenges in trace residue analysis are crucial. Optimizing sample preparation techniques, such as SPE and LLE, is essential for removing interfering compounds from the matrix prior to analysis. chromatographyonline.comchromatographyonline.comusp.org Further cleanup steps may be necessary for particularly challenging matrices. researchgate.net Modifying chromatographic conditions to ensure adequate separation of the analyte from matrix components can also help minimize matrix effects. chromatographyonline.comusp.org In mass spectrometry, techniques like using internal standards (ideally isotopically labeled analogues) can compensate for matrix-induced signal variations. researchgate.netchromatographyonline.comchromatographyonline.comusp.org Matrix-matched calibration, where calibration standards are prepared in a blank matrix extract, is another common approach to account for matrix effects. researchgate.netusp.org Dilution of the sample extract can also reduce the impact of matrix effects, although this may compromise the detection limit. chromatographyonline.comchromatographyonline.comusp.org

Future Research Directions and Methodological Advancements for Diethatyl Studies

Development of Novel Remediation and Mitigation Strategies for Environmental Contamination

The presence of Diethatyl and its metabolites in soil and water systems calls for the development of effective and environmentally benign remediation strategies. While research directly targeting this compound is limited, advancements in environmental remediation for other herbicides and organic pollutants offer promising avenues for future investigation.

One of the foundational areas of research has been understanding the natural degradation and interaction of this compound with soil components. A key study investigated the sorption and catalytic hydrolysis of this compound-ethyl on various homoionic montmorillonite (B579905) clays (B1170129). nih.gov The research found that the rate of hydrolysis was directly related to the sorption of the herbicide on the clay particles, suggesting that soil composition plays a critical role in its natural attenuation. nih.gov The hydrolysis occurred through nucleophilic substitution, leading to the formation of this compound and its dechlorinated derivatives. nih.gov This study provides a basis for considering clay-based materials in engineered remediation systems.

Future research should expand on these findings to explore a range of novel remediation technologies:

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals to break down persistent organic pollutants. normandata.eu Techniques such as ozonation, Fenton and photo-Fenton processes, and photocatalysis have shown effectiveness for other recalcitrant compounds and could be adapted for this compound. nih.gov Research should focus on optimizing reaction conditions and evaluating the degradation pathways and potential formation of toxic byproducts.

Bioremediation: This approach utilizes microorganisms to degrade contaminants. nih.gov Future studies could involve isolating and engineering microbial strains with the specific metabolic pathways required to break down the chloroacetamide structure of this compound. Enhanced bioremediation, which involves stimulating indigenous microbial populations by adding nutrients, is another promising strategy. peercommunityjournal.org

Nanoremediation: The use of nanomaterials offers significant advantages due to their high reactivity and large surface area. researchgate.net Nano-zero-valent iron (nZVI), for instance, has been effective in degrading other chlorinated pesticides. Research into the application of nZVI or bimetallic nanoparticles for the dechlorination and degradation of this compound could lead to efficient in-situ remediation technologies. researchgate.net

Phytoremediation: This technique uses plants to extract, contain, or degrade contaminants in soil and water. wikipedia.org Screening for plant species that can tolerate and accumulate or metabolize this compound is a necessary first step. researchgate.net Genetic engineering could also be employed to enhance the phytoremediation capabilities of certain plants. osti.gov

The development of these strategies will require a detailed understanding of this compound's chemical properties and its interactions within complex environmental matrices.

Advanced Modeling and Predictive Analytics for Environmental Fate and Transport

Predictive models are indispensable tools for assessing the environmental risk of pesticides. researchgate.net For this compound, advanced modeling and predictive analytics can help to forecast its movement, persistence, and potential for contamination of water resources, thereby guiding regulatory decisions and management practices. frontiersin.org

Currently, specific fate and transport models for this compound are not widely documented in publicly available literature. However, the frameworks used for other herbicides, particularly other chloroacetamides, can be adapted. researchgate.net Future research should focus on developing and validating models that incorporate the unique physicochemical properties of this compound.

Key areas for methodological advancement include:

Multimedia Environmental Fate Modeling: These models can predict the partitioning of this compound among various environmental compartments such as air, water, soil, and sediment. nih.gov By inputting data on its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), these models can estimate its environmental distribution and persistence. nih.gov

Catchment-Scale Pesticide Fate Models: Models like the Pesticide Root Zone Model (PRZM) and the Soil and Water Assessment Tool (SWAT) can simulate the transport of pesticides from agricultural fields to surface waters. nih.govresearchgate.net Future work should involve parameterizing these models for this compound to predict its runoff and leaching potential under various climatic and agricultural scenarios. nih.gov

Quantitative Structure-Property Relationship (QSPR) Models: QSPR modeling can be used to predict the environmental fate properties of this compound and its transformation products based on their molecular structure. researchgate.net This approach is particularly useful for assessing the properties of metabolites for which experimental data are scarce. frontiersin.org

Computational Degradation Pathway Prediction: Computational frameworks can be used to predict the likely biodegradation pathways of xenobiotics like this compound. nih.gov These tools can help identify potential metabolites, which is crucial for a comprehensive risk assessment.

The accuracy of these models is highly dependent on the quality of input data. Therefore, a concurrent research effort is needed to generate robust experimental data on the degradation kinetics, sorption coefficients, and mobility of this compound in different soil types and environmental conditions.

The table below outlines the types of models and the necessary input parameters for predicting the environmental fate of this compound.

| Model Type | Description | Key Input Parameters for this compound | Predicted Output |

| Multimedia Fate Models | Predicts partitioning and persistence across environmental compartments. | Water solubility, Vapor pressure, Henry's Law constant, Octanol-water partition coefficient (Kow), Degradation rates (soil, water, air). | Concentrations in air, water, soil, sediment; Overall persistence. |

| Catchment-Scale Models (e.g., PRZM, SWAT) | Simulates runoff and leaching from agricultural fields to water bodies. | Soil sorption coefficient (Koc), Degradation half-life (DT50) in soil and water, Application rates and methods, Soil properties, Weather data. | Pesticide loading into rivers and groundwater; Edge-of-field runoff concentrations. |

| QSPR Models | Predicts physicochemical and fate properties from molecular structure. | Molecular descriptors (e.g., topological, electronic, geometric). | Sorption coefficients, Biodegradability, Half-life, Toxicity endpoints. |

| Computational Pathway Prediction | Predicts potential biodegradation and metabolic pathways. | Chemical structure of this compound. | List of potential transformation products and degradation reactions. |

Interdisciplinary Approaches in Agrochemical and Environmental Chemistry Research

Addressing the complex challenges posed by agrochemicals like this compound requires a departure from siloed research. An integrated, interdisciplinary approach that combines expertise from agrochemical science, environmental chemistry, toxicology, and ecology is essential for a comprehensive understanding and effective management of its environmental risks.

Future research should foster collaboration between different scientific disciplines:

Integrated Chemical and Ecotoxicological Assessment: This approach combines chemical analysis of this compound concentrations in environmental samples with ecotoxicity bioassays. normandata.eu This allows researchers to establish cause-and-effect relationships between the presence of the herbicide and adverse effects on non-target organisms, leading to a more reliable risk assessment. normandata.eu

Agroecology and Environmental Chemistry: Research at the intersection of these fields can lead to the development of sustainable agricultural practices that minimize the need for synthetic herbicides like this compound or reduce their environmental mobilization. This could involve studying the efficacy of alternative weed management strategies or designing formulations that reduce off-target drift and leaching.

Environmental Chemistry and Policy: A strong connection between scientific research and policy-making is crucial. Environmental chemists can provide the data and models necessary to inform evidence-based regulations for this compound. researchgate.net This includes establishing environmental quality standards and developing monitoring programs to ensure compliance and protect sensitive ecosystems.

By integrating these diverse perspectives, the scientific community can develop a more complete picture of the life cycle of this compound in the environment, from its application on the field to its ultimate fate and effects. This holistic approach will be instrumental in developing strategies that balance agricultural productivity with environmental protection.

Q & A

Q. What analytical methods are recommended for detecting Diethatyl in environmental and biological samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the most reliable method for detecting this compound in environmental samples. However, contamination control is critical due to the compound’s propensity to adsorb to plastics and glassware. Pre-washing equipment, using purified solvents, and running concurrent controls are essential to minimize background interference . For biological matrices (e.g., tissues), rigorous validation is required to address matrix effects and low detection limits.

Q. What key physical and chemical properties of this compound are critical for environmental fate modeling?

this compound ethyl (CAS 38727-55-8) has a molecular weight of 311.84 g/mol, a melting point of 50°C, and a structural formula (C₁₆H₂₂ClNO₃) that suggests moderate hydrophobicity. These properties influence its solubility, bioaccumulation potential, and persistence in soil and water. Comparative data from structurally similar compounds, such as diethyl phthalate, can inform predictive models for environmental partitioning .

Q. How can researchers mitigate contamination during this compound analysis in trace-level studies?

Contamination from laboratory plastics and solvents is a major challenge. Best practices include:

- Baking glassware at high temperatures (>300°C) to remove organic residues.

- Using solvent blanks and procedural controls to identify background interference.

- Avoiding plastic containers during sample storage and preparation. These steps are critical for achieving parts-per-trillion detection limits in environmental samples .

Advanced Research Questions

Q. How should researchers resolve contradictions in ecotoxicological data for this compound across studies?

Contradictions often arise from variability in experimental conditions (e.g., pH, temperature) or analytical methodologies. To address this:

- Conduct cross-laboratory validation using standardized protocols.

- Apply statistical meta-analysis to identify outliers or confounding variables.

- Replicate studies under controlled conditions to isolate causal factors. This approach aligns with dialectical frameworks for analyzing contradictory data in environmental toxicology .

Q. What methodological considerations are critical for longitudinal studies on this compound’s bioaccumulation in aquatic ecosystems?

Longitudinal studies require:

- Sampling design : Stratified sampling across trophic levels (e.g., sediment, algae, fish) to track biomagnification.

- Temporal resolution : Frequent sampling intervals to capture seasonal variations in exposure.

- Analytical consistency : Use of internal standards (e.g., deuterated analogs) to correct for instrument drift. Data should be contextualized with physicochemical parameters (e.g., pH, organic carbon content) to improve model accuracy .

Q. What advanced techniques can elucidate this compound’s metabolic pathways in non-target organisms?

High-resolution mass spectrometry (HRMS) combined with in vitro microsomal assays can identify phase I and II metabolites. Stable isotope labeling (e.g., ¹³C-Diethatyl) enables tracking of metabolic byproducts. Computational tools like QSAR models further predict metabolite toxicity and environmental persistence .

Q. How can researchers prioritize data gaps in this compound’s toxicological profile for human health risk assessments?

Key gaps include:

- Chronic exposure effects : Lack of long-term carcinogenicity or endocrine disruption data.

- Metabolite toxicity : Limited understanding of bioactivated intermediates.

- Susceptible populations : Impact on immunocompromised or pediatric cohorts. A tiered testing strategy—starting with in silico predictions and progressing to in vivo studies—is recommended to address these gaps efficiently .

Methodological Framework for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.